2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 3-chlorobenzyl halide reacts with a thiol group.
Attachment of the 4-Methylphenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the quinazolinone core or the aromatic rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-((3-Chlorobenzyl)thio)-4(3H)-quinazolinone: Lacks the 4-methylphenyl group.
3-(4-Methylphenyl)-4(3H)-quinazolinone: Lacks the 3-chlorobenzylthio group.
2-((3-Chlorobenzyl)thio)-3-phenyl-4(3H)-quinazolinone: Lacks the 4-methyl group on the phenyl ring.
Uniqueness
The presence of both the 3-chlorobenzylthio and 4-methylphenyl groups in 2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone may confer unique biological activities or chemical properties compared to its analogs.
Properties
CAS No. |
761408-13-3 |
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Molecular Formula |
C22H17ClN2OS |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-9-11-18(12-10-15)25-21(26)19-7-2-3-8-20(19)24-22(25)27-14-16-5-4-6-17(23)13-16/h2-13H,14H2,1H3 |
InChI Key |
XRUYIZMECFESHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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